Ethyl 2-{2-[1-(1,3-benzoxazol-2-yl)pyrrolidine-2-amido]-1,3-thiazol-4-yl}acetate
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Description
Ethyl 2-{2-[1-(1,3-benzoxazol-2-yl)pyrrolidine-2-amido]-1,3-thiazol-4-yl}acetate is a useful research compound. Its molecular formula is C19H20N4O4S and its molecular weight is 400.45. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
Novel Benzothiazole Derivatives
A study by Bhoi et al. (2016) focused on the synthesis of novel benzothiazole derivatives using a one-pot, microwave-assisted method. These compounds were evaluated for antibacterial, antioxidant, and antitubercular activities, highlighting their potential in developing new therapeutic agents (Bhoi, Borad, Pithawala, & Patel, 2016).
Insecticidal Assessment
Fadda et al. (2017) synthesized various heterocycles, including thiazole derivatives, to assess their insecticidal activity against the cotton leafworm. This research indicates the compound's potential use in agricultural pest control (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Anticancer Agents
Nagarapu et al. (2013) synthesized benzo[4,5]thiazolo[1,2-a]pyrimidine-3-carboxylate derivatives as potential anticancer compounds, demonstrating significant cytotoxicity against various human cancer cell lines. This underscores the compound's relevance in cancer research (Nagarapu, Vanaparthi, Bantu, & Kumar, 2013).
Chemical Synthesis Methods
Microwave-Assisted Synthesis
The study by Bhoi et al. (2016) not only evaluated the biological activities of benzothiazole derivatives but also highlighted the efficiency of microwave-assisted synthesis techniques. This method offers benefits such as reduced reaction time and environmental friendliness, applicable to the synthesis of complex compounds like Ethyl 2-{2-[1-(1,3-benzoxazol-2-yl)pyrrolidine-2-amido]-1,3-thiazol-4-yl}acetate (Bhoi, Borad, Pithawala, & Patel, 2016).
Properties
IUPAC Name |
ethyl 2-[2-[[1-(1,3-benzoxazol-2-yl)pyrrolidine-2-carbonyl]amino]-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4S/c1-2-26-16(24)10-12-11-28-18(20-12)22-17(25)14-7-5-9-23(14)19-21-13-6-3-4-8-15(13)27-19/h3-4,6,8,11,14H,2,5,7,9-10H2,1H3,(H,20,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJNOERYTDMGJEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2CCCN2C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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